1-Iodopropane-d7
Overview
Description
1-Iodopropane-d7 is a deuterated organic compound with the molecular formula C3H5D7I. This compound is characterized by the presence of seven deuterium atoms, which are isotopes of hydrogen, and an iodine atom attached to a propane backbone. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodopropane-d7 can be synthesized through various methods. One common approach involves the deuteration of 3-iodopropane using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration. Another method involves the use of deuterated reagents, such as deuterated lithium aluminum hydride (LiAlD4), to replace hydrogen atoms with deuterium atoms in the precursor molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes using specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.
Chemical Reactions Analysis
Types of Reactions
1-Iodopropane-d7 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form deuterated propane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated propanol or propanoic acid, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are employed under anhydrous conditions to prevent side reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Deuterated alcohols, amines, or alkanes.
Reduction: Deuterated propane.
Oxidation: Deuterated propanol or propanoic acid.
Scientific Research Applications
1-Iodopropane-d7 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties and reduced metabolic degradation.
Industry: Applied in the production of deuterated solvents and reagents for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 1-Iodopropane-d7 depends on its specific application. In chemical reactions, the presence of deuterium atoms can alter reaction kinetics by reducing the rate of bond cleavage due to the isotope effect. In biological systems, deuterated compounds can exhibit different metabolic pathways and rates of degradation compared to their non-deuterated counterparts, leading to prolonged activity and stability.
Comparison with Similar Compounds
1-Iodopropane-d7 can be compared with other deuterated compounds, such as:
1,1,1,2,2,3,3-Heptafluoro-3-iodopropane: Similar in structure but contains fluorine atoms instead of deuterium, leading to different chemical and physical properties.
1,1,1,2,2,3,3-Heptadeuterio-3-chloropropane: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
1,1,1,2,2,3,3-Heptadeuterio-3-bromopropane:
The uniqueness of this compound lies in its specific combination of deuterium and iodine, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptadeuterio-3-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480512 | |
Record name | iodopropane-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59012-23-6 | |
Record name | iodopropane-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodopropane-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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